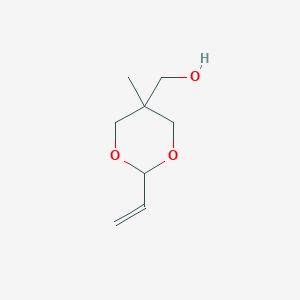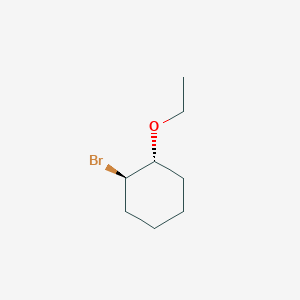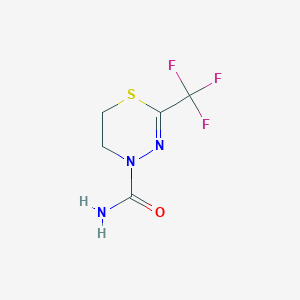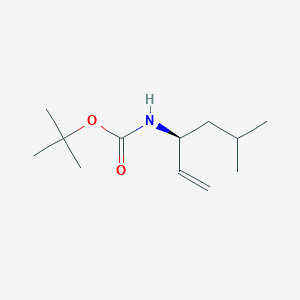
(2-Ethenyl-5-methyl-1,3-dioxan-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethenyl-5-methyl-1,3-dioxan-5-yl)methanol: is an organic compound with the molecular formula C8H14O3. It is a derivative of dioxane, a six-membered ring containing two oxygen atoms. This compound is characterized by the presence of an ethenyl group and a hydroxymethyl group attached to the dioxane ring, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethenyl-5-methyl-1,3-dioxan-5-yl)methanol typically involves the reaction of 2-methyl-1,3-dioxane with formaldehyde and a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Common solvents include toluene or dichloromethane.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and catalyst concentration.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The ethenyl group can undergo hydrogenation to form the corresponding ethyl derivative.
Substitution: The hydroxymethyl group can be substituted with various nucleophiles to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products:
Oxidation: (2-Ethenyl-5-methyl-1,3-dioxan-5-yl)aldehyde or (2-Ethenyl-5-methyl-1,3-dioxan-5-yl)carboxylic acid.
Reduction: (2-Ethyl-5-methyl-1,3-dioxan-5-yl)methanol.
Substitution: Various ethers or esters depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the preparation of polymers and resins.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry:
- Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Ethenyl-5-methyl-1,3-dioxan-5-yl)methanol involves its reactivity due to the presence of the ethenyl and hydroxymethyl groups. These functional groups allow the compound to participate in various chemical reactions, making it a valuable intermediate. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
類似化合物との比較
(2,2,5-Trimethyl-1,3-dioxan-5-yl)methanol: Similar structure but with different substituents.
(5-Ethyl-1,3-dioxan-5-yl)methanol: Contains an ethyl group instead of an ethenyl group.
(2,2-Dimethyl-1,3-dioxan-5-yl)methanol: Another derivative with different substituents.
Uniqueness:
- The presence of the ethenyl group in (2-Ethenyl-5-methyl-1,3-dioxan-5-yl)methanol makes it more reactive in certain types of chemical reactions, such as polymerization and addition reactions.
- Its unique structure allows for the synthesis of a wide range of derivatives with potential applications in various fields.
特性
CAS番号 |
3936-82-1 |
|---|---|
分子式 |
C8H14O3 |
分子量 |
158.19 g/mol |
IUPAC名 |
(2-ethenyl-5-methyl-1,3-dioxan-5-yl)methanol |
InChI |
InChI=1S/C8H14O3/c1-3-7-10-5-8(2,4-9)6-11-7/h3,7,9H,1,4-6H2,2H3 |
InChIキー |
KMXIAPUAVNXUND-UHFFFAOYSA-N |
正規SMILES |
CC1(COC(OC1)C=C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(morpholin-4-yl)propyl]-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B14143203.png)
![2-{2-[2-(Ethylsulfanyl)ethoxy]-4-methoxyphenyl}-3H-imidazo[4,5-c]pyridine](/img/structure/B14143207.png)
![N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B14143210.png)
![Ethyl n-[3,5-di(trifluoromethyl)phenyl]carbamate](/img/structure/B14143211.png)

![4-chloro-N-[3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14143231.png)
![3-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole](/img/structure/B14143236.png)

![2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-[2-(pyridin-2-yl)ethyl]nonanamide](/img/structure/B14143245.png)
![2-[(3-Bromobenzyl)sulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B14143247.png)

![13-benzyl-14-ethyl-17-[(4-methoxyphenyl)methyl]-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14143255.png)


